2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
説明
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O3/c1-28-13-15-30(16-14-28)23(21-10-11-22-20(17-21)7-6-12-29(22)2)18-27-26(31)19-33-25-9-5-4-8-24(25)32-3/h4-5,8-11,17,23H,6-7,12-16,18-19H2,1-3H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGKEAUOUKPLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Methoxyphenoxy group : Contributes to its lipophilicity and potential receptor interactions.
- Tetrahydroquinoline moiety : Known for its role in various biological activities, including neuroprotective effects.
- Piperazine derivative : Often associated with psychoactive properties and receptor binding.
1. Antitumor Activity
Recent studies have indicated that derivatives of tetrahydroquinoline possess significant antitumor properties. For instance, compounds similar to the target molecule demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, outperforming Doxorubicin in some cases . This suggests that the target compound may also exhibit potent antitumor activity.
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structural similarities to known inhibitors suggest it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary data indicate moderate inhibition of AChE with an IC50 comparable to established drugs .
3. Antimicrobial Properties
The compound's lipophilic nature may enhance its antimicrobial activity. Preliminary tests on related compounds have shown significant antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Candida albicans, indicating potential for further exploration in antimicrobial therapy .
The biological activities of the compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine component may interact with various neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : By inhibiting cholinesterases, the compound could increase acetylcholine levels in synapses, enhancing cognitive function.
- Cell Cycle Interference : Antitumor effects may arise from disrupting cancer cell cycle progression through apoptosis induction.
Case Studies
Several studies have investigated the biological activity of similar compounds:
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds derived from the same chemical family. For instance, compounds with piperazine and tetrahydroquinoline structures have shown significant cytotoxicity against various cancer cell lines. The National Cancer Institute (NCI) has evaluated related compounds for their ability to inhibit tumor growth, revealing promising results for further development in cancer therapeutics .
Neuroprotective Effects
Compounds featuring tetrahydroquinoline structures are known for their neuroprotective effects. Research indicates that they may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This suggests that 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide could be explored as a candidate for treating conditions such as Alzheimer's disease.
Antidepressant Properties
The piperazine component has been associated with antidepressant effects in various studies. Compounds that interact with serotonin and dopamine receptors have shown efficacy in alleviating symptoms of depression . The unique combination of structural elements in this compound may enhance its pharmacological profile.
Case Study 1: Anticancer Evaluation
A study investigating a related compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines with a mean GI50 value indicating effective cytotoxicity . The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Mechanism
In vitro studies on tetrahydroquinoline derivatives indicated their ability to protect neuronal cells from oxidative damage induced by glutamate exposure. This suggests potential applications in neurodegenerative disease models .
類似化合物との比較
Table 1: Structural and Functional Comparison
Pharmacokinetic and Toxicity Profiles
Target Compound vs. Cooling Agent ()
- Structural Differences : The cooling agent lacks the THQ and methylpiperazine but includes a pyrazole-thienyl group, which enhances TRPM8 receptor binding .
- Toxicity : The cooling agent showed low acute toxicity (LD₅₀ > 2000 mg/kg in rats), whereas the target compound’s THQ and methylpiperazine may pose CNS-related side effects (e.g., sedation, receptor off-target effects) .
Target Compound vs. Herbicidal Acetamides ()
- Selectivity : Herbicides like alachlor target plant-specific lipid biosynthesis enzymes, while the target compound’s THQ and methylpiperazine suggest mammalian CNS targets .
- Metabolism : Chloro-acetamides undergo glutathione conjugation for detoxification, whereas the target compound may rely on cytochrome P450-mediated metabolism due to aromatic and heterocyclic groups .
Research Findings on Analogous Therapeutics
- Anti-inflammatory Acetamides (): Substituted phenoxy-acetamides (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives) showed COX-2 inhibition (IC₅₀ = 1.2–3.8 µM). The target compound’s methoxyphenoxy group may similarly suppress prostaglandin synthesis .
- Anticancer Derivatives (): Quinoxaline-acetamide hybrids (e.g., compound 4a) exhibited cytotoxicity against HeLa cells (IC₅₀ = 8.7 µM) via topoisomerase II inhibition. The target compound’s THQ moiety could enable DNA interaction but requires validation .
準備方法
Mitsunobu Reaction for Ether Linkage
The tetrahydroquinoline and piperazine-ethylamine subunits are coupled via a Mitsunobu reaction:
Conditions: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3), THF, 0°C to RT.
Yield: 65–70% after purification by silica gel chromatography.
Amide Bond Formation
The acetamide is conjugated to the ethylamine backbone using HATU/DMAP-mediated coupling:
Conditions: HATU, DMAP, DMF, 50°C, 6h.
Yield: 80% with minimal epimerization.
Optimization and Scalability
Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to acetonitrile with potassium carbonate improves reproducibility.
Catalysts: Employing polymer-supported reagents (e.g., PS-DIEA) reduces side products in Mitsunobu reactions.
Purification: Hybrid techniques combining crystallization (MeOH/EtOAc) and flash chromatography achieve >95% purity.
Challenges and Mitigation
- Low Yields in Coupling Steps: Steric hindrance from the tetrahydroquinoline group necessitates prolonged reaction times (24h) for complete conversion.
- Byproduct Formation: Residual tosylates are mitigated via aqueous workup with 5% NaHCO3.
- Scalability: Batch processes face heat dissipation issues; flow chemistry setups improve consistency for large-scale synthesis.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Substitution reactions under alkaline conditions for introducing methoxyphenoxy groups (e.g., using 2-pyridinemethanol as a nucleophile) .
- Reduction steps (e.g., iron powder in acidic media) to generate intermediate anilines .
- Condensation reactions with cyanoacetic acid or related derivatives, employing condensing agents like DCC or EDC .
Critical parameters include solvent choice (ethanol, acetic acid), temperature control (60–80°C for substitution), and catalyst selection (HCl or H₂SO₄ for acid-catalyzed steps) . Purity is ensured via recrystallization or column chromatography.
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the tetrahydroquinoline moiety .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 430.2 [M+1] for related acetamide derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹ and N-H stretches at ~3468 cm⁻¹) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize side products during the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, central composite designs optimize substitution reactions by balancing reaction time (12–24 hr) and base concentration (1–2 M NaOH) .
- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify intermediates and adjust conditions (e.g., quenching side reactions with glacial acetic acid) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces byproduct formation in condensation steps .
Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline or piperazine moieties) affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Tetrahydroquinoline modifications : Methyl groups at position 1 enhance lipophilicity (logP ↑), improving blood-brain barrier penetration in CNS-targeted studies .
- Piperazine substituents : 4-Methylpiperazine increases solubility via protonation at physiological pH, enhancing bioavailability .
- In Vitro Assays : Compare IC₅₀ values against kinase targets (e.g., EGFR inhibition) using fluorogenic substrates. For example, derivatives with bulkier substituents show reduced activity due to steric hindrance .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized assays (e.g., MTT vs. resazurin for cytotoxicity) to identify protocol-dependent variability .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) when enzyme inhibition data conflict with cellular assays .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by protonation states of the piperazine nitrogen .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to evaluate pharmacological efficacy?
Methodological Answer:
- Dose Range-Finding : Start with 0.1–100 μM in logarithmic increments, using cell viability assays (e.g., HepG2 cells) to determine EC₅₀/IC₅₀ .
- Positive/Negative Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle controls (DMSO ≤0.1%) .
- Statistical Rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests (Tukey’s HSD) to assess significance (p <0.05) .
Q. What methodologies address stability and degradation issues during in vitro assays?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- LC-MS Stability Monitoring : Track parent compound depletion and degradation products (e.g., hydrolysis of the acetamide group) .
- Cryopreservation : Store stock solutions in DMSO at -80°C under argon to prevent oxidation .
Pharmacological Evaluation
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR/Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., EGFR KO) to confirm on-target effects .
- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling changes (e.g., MAPK pathway inhibition) .
- In Vivo Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS after oral administration in rodent models (Cₘₐₓ, AUC₀–₂₄) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
